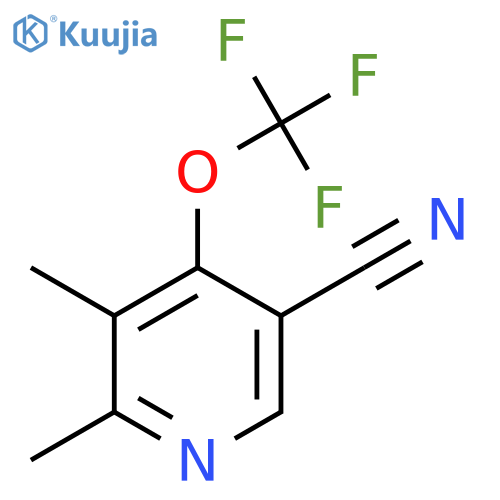Cas no 1803935-26-3 (5-Cyano-2,3-dimethyl-4-(trifluoromethoxy)pyridine)

1803935-26-3 structure
商品名:5-Cyano-2,3-dimethyl-4-(trifluoromethoxy)pyridine
CAS番号:1803935-26-3
MF:C9H7F3N2O
メガワット:216.159892320633
CID:4911418
5-Cyano-2,3-dimethyl-4-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-Cyano-2,3-dimethyl-4-(trifluoromethoxy)pyridine
-
- インチ: 1S/C9H7F3N2O/c1-5-6(2)14-4-7(3-13)8(5)15-9(10,11)12/h4H,1-2H3
- InChIKey: DLLQVKGAEQTHIW-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C#N)=CN=C(C)C=1C)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 270
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 45.9
5-Cyano-2,3-dimethyl-4-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026003268-250mg |
5-Cyano-2,3-dimethyl-4-(trifluoromethoxy)pyridine |
1803935-26-3 | 97% | 250mg |
$666.40 | 2022-04-02 | |
| Alichem | A026003268-500mg |
5-Cyano-2,3-dimethyl-4-(trifluoromethoxy)pyridine |
1803935-26-3 | 97% | 500mg |
$970.20 | 2022-04-02 | |
| Alichem | A026003268-1g |
5-Cyano-2,3-dimethyl-4-(trifluoromethoxy)pyridine |
1803935-26-3 | 97% | 1g |
$1,780.80 | 2022-04-02 |
5-Cyano-2,3-dimethyl-4-(trifluoromethoxy)pyridine 関連文献
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
1803935-26-3 (5-Cyano-2,3-dimethyl-4-(trifluoromethoxy)pyridine) 関連製品
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
